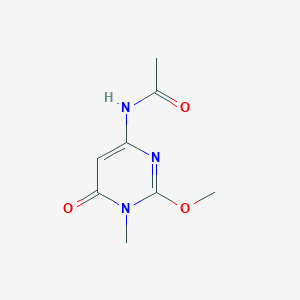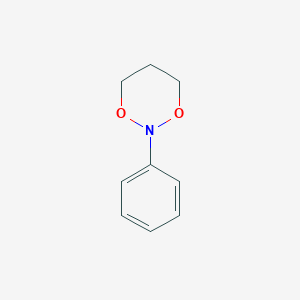![molecular formula C23H19ClN2O4 B303400 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303400.png)
2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the 1990s and has been the focus of scientific research due to its potential therapeutic applications. CT-3 is a non-psychoactive compound and does not produce the characteristic "high" associated with cannabis use.
作用機序
The exact mechanism of action of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. However, it is believed to act on the endocannabinoid system, which is a complex network of receptors and signaling molecules that play a role in regulating various physiological processes. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is also non-psychoactive, which eliminates the potential confounding effects of cannabis use. However, there are also some limitations to its use. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has a relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, the exact mechanism of action of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile. One area of interest is the development of novel 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile derivatives with improved pharmacological properties. Another potential direction is the investigation of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile and its potential therapeutic applications.
合成法
The synthesis of 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-amino-6-chlorobenzoic acid in the presence of a catalyst. This reaction results in the formation of a benzochromene intermediate, which is then converted to 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile through a series of chemical reactions.
科学的研究の応用
2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has also been investigated for its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and other neurological disorders.
特性
製品名 |
2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
|---|---|
分子式 |
C23H19ClN2O4 |
分子量 |
422.9 g/mol |
IUPAC名 |
2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C23H19ClN2O4/c1-27-18-8-12(9-19(28-2)22(18)29-3)20-15-10-17(24)13-6-4-5-7-14(13)21(15)30-23(26)16(20)11-25/h4-10,20H,26H2,1-3H3 |
InChIキー |
WUXYQXSPHDYETR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C4=CC=CC=C4C(=C3)Cl)OC(=C2C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)




![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)
![2-[2-(2-thienyl)vinyl]-1H-pyrrole](/img/structure/B303329.png)


![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)


